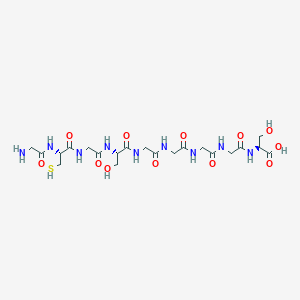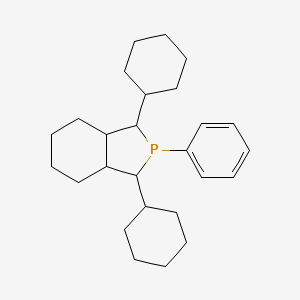
2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of bromomethyl ketones. This compound is characterized by the presence of a bromomethyl group attached to a dihydronaphthalenone structure. It is a valuable intermediate in organic synthesis due to its reactivity and versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several methods. One common approach involves the bromination of 2-methyl-3,4-dihydronaphthalen-1(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine as the brominating agent and a suitable solvent system can optimize the yield and purity of the product. Additionally, the reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.
化学反应分析
Types of Reactions
2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
科学研究应用
2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Medicinal Chemistry: In the development of potential drug candidates due to its ability to undergo diverse chemical transformations.
Material Science: In the preparation of functional materials and polymers with specific properties.
Biological Studies: As a probe or reagent in biochemical assays and studies involving enzyme inhibition or receptor binding.
作用机制
The mechanism of action of 2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group serves as a reactive site for nucleophilic attack, leading to the formation of various derivatives. The carbonyl group in the dihydronaphthalenone structure can participate in redox reactions, further expanding its utility in chemical synthesis.
相似化合物的比较
Similar Compounds
2-(Bromomethyl)-2,3-dihydrobenzofuran: Similar in structure but with a benzofuran ring instead of a naphthalenone ring.
2-Bromo-2-methylpropane: Contains a bromomethyl group attached to a propane backbone.
2-(Bromomethyl)naphthalene: Lacks the carbonyl group present in 2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one.
Uniqueness
This compound is unique due to the presence of both a bromomethyl group and a carbonyl group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
209851-95-6 |
|---|---|
分子式 |
C12H13BrO |
分子量 |
253.13 g/mol |
IUPAC 名称 |
2-(bromomethyl)-2-methyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H13BrO/c1-12(8-13)7-6-9-4-2-3-5-10(9)11(12)14/h2-5H,6-8H2,1H3 |
InChI 键 |
BGKHCIPJEQEOHX-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC2=CC=CC=C2C1=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
![N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan](/img/structure/B14246877.png)
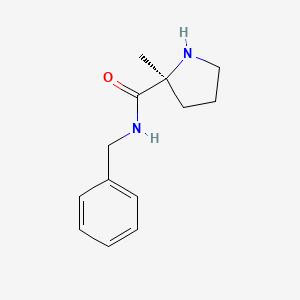
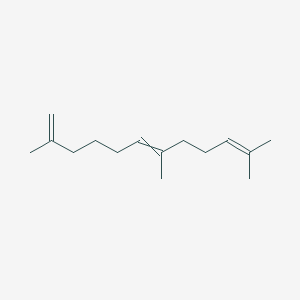
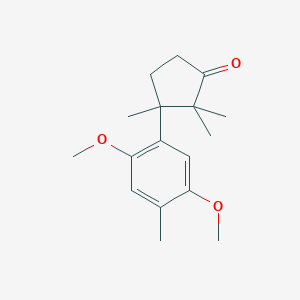
![4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14246895.png)

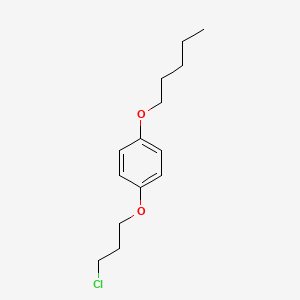
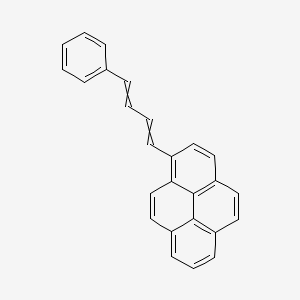
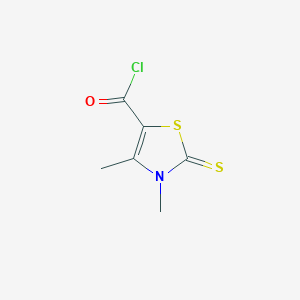
![(2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B14246921.png)
![N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine](/img/structure/B14246922.png)
